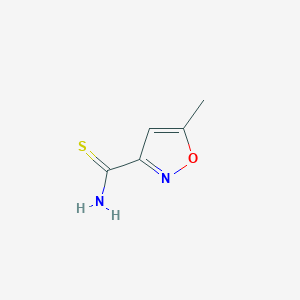

5-Methylisoxazole-3-carbothioamide

説明

Significance of the Isoxazole (B147169) Core in Medicinal Chemistry and Chemical Biology

The isoxazole scaffold is a versatile building block in medicinal chemistry, valued for its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. capotchem.cnnih.gov This heterocycle is present in a range of natural products and has been successfully integrated into a multitude of synthetic drugs. researchgate.net The inclusion of the isoxazole ring can enhance a molecule's efficacy, improve its pharmacokinetic profile, and in some cases, reduce toxicity. researchgate.net

The broad spectrum of biological activities associated with isoxazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govresearchgate.net For instance, the well-known COX-2 inhibitor, Valdecoxib, features an isoxazole core. nih.gov The adaptability of the isoxazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. researchgate.net This structural flexibility has made the isoxazole nucleus a focal point of sustained research interest.

Overview of 5-Methylisoxazole-3-carbothioamide: Current Research Landscape and Context within Isoxazole Chemistry

This compound is a specific derivative of the isoxazole family. While the isoxazole scaffold itself is the subject of extensive research, dedicated studies on this compound are notably limited in publicly available scientific literature. The compound is commercially available from various chemical suppliers, which confirms its synthesis and accessibility for research purposes. capotchem.cnchemsrc.combiosynth.com

The primary research focus in this structural class has been on its close analogue, 5-Methylisoxazole-3-carboxamide (B1215236). echemi.comnih.govresearchgate.net The distinction lies in the replacement of the oxygen atom of the amide group with a sulfur atom, forming a thioamide. This substitution is a classic example of bioisosterism, a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to alter the biological activity of the parent compound. ufrj.brdrugdesign.org Thioamides, as bioisosteres of amides, can offer different hydrogen bonding capabilities, lipophilicity, and metabolic stability, which can lead to modified pharmacological profiles. mdpi.com

Given the limited direct research, the scientific context of this compound is largely inferred from the activities of its carboxamide counterpart and other isoxazole derivatives. For example, derivatives of 5-methylisoxazole-3-carboxamide have been investigated for their antitubercular and antibacterial activities. researchgate.net Research has shown that certain derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides exhibit potent inhibitory activity against Mycobacterium tuberculosis. nih.gov Such findings suggest that the this compound scaffold could also serve as a promising starting point for the development of novel therapeutic agents, warranting further investigation into its potential biological activities.

Historical Context of Isoxazole-Based Compound Research

The exploration of isoxazole-based compounds has a rich history dating back to the early 20th century. The fundamental synthesis of the isoxazole ring laid the groundwork for decades of chemical and pharmacological exploration. guidechem.com Over the years, the isoxazole nucleus has been incorporated into a variety of therapeutic agents, demonstrating its enduring relevance in drug discovery.

The development of sulfa drugs containing the isoxazole ring, such as sulfisoxazole, marked an early success in the application of this heterocycle in medicine. These early discoveries paved the way for the investigation of isoxazoles in a wider range of therapeutic areas. The versatility of the isoxazole ring has allowed for its use in the development of drugs for inflammatory diseases, such as the disease-modifying antirheumatic drug (DMARD) leflunomide (B1674699), which is a derivative of 5-methylisoxazole-4-carboxamide (B3392548). nih.gov The continuous emergence of new synthetic methodologies and the growing understanding of structure-activity relationships have ensured that isoxazole-based compounds remain a vibrant and productive area of academic and industrial research. nih.govmdpi.com

Chemical Data of this compound and Related Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2-oxazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(5(6)9)7-8-3/h2H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACDYZJWOVXDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384081 | |

| Record name | 5-Methylisoxazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77358-26-0 | |

| Record name | 77358-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylisoxazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylisoxazole 3 Carbothioamide and Its Derivatives

Strategies for the Direct Synthesis of 5-Methylisoxazole-3-carbothioamide

The direct synthesis of this compound is most effectively achieved through the conversion of a more readily accessible precursor, 5-methylisoxazole-3-carboxamide (B1215236).

Thiocarbamoylation Approaches

Direct thiocarbamoylation of the 5-methylisoxazole (B1293550) ring at the 3-position represents a less common synthetic strategy. This approach would involve the introduction of a C-S bond and a C-N bond in a single or multi-step process starting from a suitably activated 5-methylisoxazole. However, the more established and higher-yielding methods typically involve the transformation of a pre-existing carboxyl or carboxamide functional group.

Conversion from 5-Methylisoxazole-3-carboxamide Precursors

A more practical and widely adopted route to this compound involves a two-step sequence starting from the commercially available 5-methylisoxazole-3-carboxylic acid. This intermediate is first converted to the corresponding carboxamide, which is then subjected to a thionation reaction.

The initial step involves the synthesis of 5-methylisoxazole-3-carboxamide. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 5-methylisoxazole-3-carbonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired carboxamide. researchgate.net

The conversion of the carbonyl group of the carboxamide to a thiocarbonyl group is efficiently carried out using a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being a prominent choice. rsc.orgbeilstein-journals.org This reagent is known for its mild reaction conditions and high efficiency in converting a wide range of amides to their corresponding thioamides.

The reaction proceeds by heating the 5-methylisoxazole-3-carboxamide with Lawesson's reagent in an inert solvent, such as toluene (B28343) or xylene. The mechanism involves the exchange of the oxygen atom of the amide with a sulfur atom from the reagent. This transformation is a reliable method for the synthesis of the target compound, this compound.

| Precursor | Reagent | Solvent | Conditions | Product | Yield (%) |

| 5-Methylisoxazole-3-carboxamide | Lawesson's Reagent | Toluene | Reflux | This compound | Not Reported |

Table 1: General Conditions for the Synthesis of this compound using Lawesson's Reagent.

Synthesis of this compound Derivatives

The structural diversity of this compound derivatives can be expanded by modifications at two key positions: the carbothioamide functional group and the isoxazole (B147169) ring itself.

Derivatization at the Carbothioamide Moiety

The carbothioamide group offers several avenues for derivatization. The nitrogen atom can be alkylated or arylated, and the sulfur atom can be functionalized to form various derivatives.

N-Alkylation/N-Arylation: Reaction of this compound with alkyl or aryl halides in the presence of a base can lead to the formation of N-substituted derivatives.

S-Alkylation: The sulfur atom of the carbothioamide is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl thioimidates. These intermediates are versatile synthons for further transformations.

Cyclization Reactions: The carbothioamide moiety can participate in cyclization reactions with bifunctional reagents to construct new heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives.

Modification of the Isoxazole Ring System

The 5-methylisoxazole ring can also be functionalized to introduce further diversity.

Electrophilic Substitution: While the isoxazole ring is generally considered electron-deficient, electrophilic substitution reactions can occur, typically at the C4 position. libretexts.orgbyjus.com For instance, nitration of the isoxazole ring can be achieved using standard nitrating agents.

Functionalization of the Methyl Group: The methyl group at the C5 position can be a site for functionalization. For example, radical bromination can introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the isoxazole ring is generally challenging unless the ring is activated by strong electron-withdrawing groups. rsc.orgmasterorganicchemistry.comrsc.org The introduction of such groups can facilitate the displacement of a leaving group at other positions on the ring.

| Starting Material | Reagent/Reaction Type | Position of Modification | Potential Product |

| This compound | Alkyl Halide / Base | N-atom of carbothioamide | N-Alkyl-5-methylisoxazole-3-carbothioamide |

| This compound | Alkyl Halide | S-atom of carbothioamide | S-Alkyl-5-methylisoxazole-3-thioimidate |

| This compound | Nitrating Agent | C4 of isoxazole ring | 4-Nitro-5-methylisoxazole-3-carbothioamide |

| This compound | N-Bromosuccinimide | Methyl group at C5 | 5-(Bromomethyl)isoxazole-3-carbothioamide |

Table 2: Potential Derivatization Strategies for this compound.

Palladium-Catalyzed C-H Functionalization Directed by 5-Methylisoxazole-3-carboxamide (as a Directing Group)

A notable advancement in the functionalization of amino acids has been the use of 5-methylisoxazole-3-carboxamide (MICA) as a directing group in palladium-catalyzed reactions. nih.govresearchgate.netacs.org This strategy enables the selective activation of otherwise unreactive C(sp³)–H bonds, opening new avenues for the synthesis of complex amino acid derivatives. researchgate.net The MICA group acts as a bidentate ligand, coordinating to the palladium catalyst and directing it to a specific C-H bond for functionalization. acs.org This approach has proven to be a robust tool in organic synthesis, allowing for the construction of intricate molecular architectures from readily available starting materials. researchgate.net

γ-C(sp³)-H Acetoxylation in Amino Acid Synthesis

A key application of the MICA directing group is the palladium-catalyzed acetoxylation of the primary γ-C(sp³)–H bonds in various amino acids, including valine, threonine, and isoleucine. nih.govacs.org This reaction introduces an acetoxy group at the γ-position, a transformation that is challenging to achieve through traditional synthetic methods. researchgate.net The process typically involves treating the MICA-protected amino acid ester with a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant like PhI(OAc)₂. acs.orgmdpi.com

The resulting γ-acetoxylated α-amino acid derivatives are valuable precursors for the synthesis of other important molecules. nih.gov For instance, they can be readily converted into γ-mercapto amino acids, which have significant applications in protein chemistry. nih.govacs.org

Table 1: Palladium-Catalyzed γ-C(sp³)-H Acetoxylation of MICA-Protected Amino Acids

| Amino Acid Substrate | Product | Yield (%) |

| MICA-Val-OtBu | γ-acetoxy-MICA-Val-OtBu | 65 |

| MICA-Thr(TBS)-OtBu | γ-acetoxy-MICA-Thr(TBS)-OtBu | 58 |

| MICA-Ile-OtBu | γ-acetoxy-MICA-Ile-OtBu | 55 |

Data sourced from Organic Letters, 2016, 18(11), 2696-2699. acs.org

Applications in Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the total synthesis of proteins, allowing for the chemoselective joining of unprotected peptide fragments. wikipedia.orgnih.gov A crucial component of NCL is the presence of a cysteine residue at the N-terminus of one peptide segment, which reacts with a C-terminal thioester of another peptide segment. wikipedia.org

The γ-mercapto amino acids synthesized from the γ-acetoxylated products of the MICA-directed C-H functionalization serve as valuable tools for NCL. nih.gov For the first time, this strategy enabled the synthesis of γ-thiol isoleucine, which was subsequently used in the semisynthesis of a Xenopus histone H3 protein through NCL at an isoleucine residue. nih.govresearchgate.net This demonstrates the practical utility of the MICA-directed C-H functionalization in expanding the scope of NCL to include non-canonical amino acids. nih.gov

Green Chemistry Approaches in this compound Synthesis

While specific "green" synthetic routes for this compound are not extensively documented in the provided search results, general principles of green chemistry can be applied to its synthesis and the synthesis of its precursors. Traditional methods for synthesizing the related 5-methylisoxazole-3-carboxamide often involve multi-step processes. researchgate.net A one-pot synthesis of 5-methylisoxazole-3-carboxamide has been developed using dimethyl oxalate, acetone, and hydroxylammonium salt, which avoids the isolation of intermediates, potentially reducing waste and improving efficiency. google.com The use of common and less hazardous raw materials is a step towards a greener process. google.com Further research into solvent-free reactions, the use of recyclable catalysts, and atom-economical routes would contribute to more environmentally benign syntheses in this chemical space.

Total Synthesis Strategies of Complex Molecules Incorporating this compound Substructures

The isoxazole ring system, a core component of this compound, is a valuable pharmacophore found in numerous biologically active compounds. While the direct incorporation of this compound into a complex natural product total synthesis is not explicitly detailed in the provided results, the synthetic strategies for creating the isoxazole core are relevant.

The synthesis of the 5-methylisoxazole-3-carboxylic acid, a precursor to the carbothioamide, can be achieved through a one-pot reaction involving the condensation of 2,5-hexanedione. researchgate.net This carboxylic acid can then be converted to the corresponding carbonyl chloride, which serves as a versatile intermediate for the synthesis of various carboxamide derivatives by reacting it with different amines. researchgate.net These synthetic handles allow for the strategic incorporation of the 5-methylisoxazole moiety into larger, more complex molecular frameworks during a total synthesis campaign. The development of methods for the direct functionalization of the isoxazole ring itself further enhances its utility as a building block in the assembly of complex molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methylisoxazole 3 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methylisoxazole-3-carbothioamide, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, the following proton signals are expected:

A singlet corresponding to the three protons of the methyl (CH₃) group attached to the isoxazole (B147169) ring.

A singlet for the single proton on the isoxazole ring (C4-H).

Two broad singlets at different chemical shifts corresponding to the two protons of the thioamide (-CSNH₂) group, which may exchange with deuterium (B1214612) upon addition of D₂O.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The expected signals for this compound would include:

A signal for the methyl carbon (CH₃).

Signals for the three distinct carbon atoms of the isoxazole ring (C3, C4, and C5).

A signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, typically found significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift ranges for similar functional groups.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₃ (Methyl) | ~2.4 | Singlet (s) |

| =CH- (Isoxazole Ring) | ~6.5 | Singlet (s) | |

| -CSNH₂ (Thioamide) | ~7.5 - 9.5 | Broad Singlet (br s) | |

| ¹³C NMR | -CH₃ (Methyl) | ~12 | - |

| C4 (Isoxazole Ring) | ~100-105 | - | |

| C3 (Isoxazole Ring) | ~155-160 | - | |

| C5 (Isoxazole Ring) | ~170-175 | - | |

| C=S (Thiocarbonyl) | ~190-200 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound Data predicted based on characteristic vibrational frequencies of functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thioamide) | Stretching | 3400 - 3100 |

| C-H (Aromatic/Methyl) | Stretching | 3100 - 2900 |

| C=N (Isoxazole Ring) | Stretching | 1650 - 1550 |

| N-H (Thioamide) | Bending | 1650 - 1600 |

| C=S (Thiocarbonyl) | Stretching | 1250 - 1020 |

| N-O (Isoxazole Ring) | Stretching | 1480 - 1400 |

The presence of a strong band for the C=S stretch and the characteristic N-H stretches would be crucial for distinguishing the carbothioamide from its carboxamide analog.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., EIMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (Molecular Formula: C₅H₆N₂OS), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.18 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. The fragmentation pattern would provide further structural evidence, likely involving the cleavage of the carbothioamide group and the fragmentation of the isoxazole ring.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound form a suitable single crystal, X-ray crystallography could provide unambiguous proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the thioamide N-H protons and the nitrogen or sulfur atoms. As of now, a public crystal structure for this specific compound is not available.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are vital for separating the target compound from impurities and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Commercial suppliers often specify purity as ≥97% as determined by HPLC. qiaosun.net A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities by providing both their retention times and molecular weights.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC, making it a powerful tool for high-throughput purity analysis.

Mechanistic Investigations of 5 Methylisoxazole 3 Carbothioamide Action

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for compounds based on the 5-methylisoxazole (B1293550) scaffold can vary significantly depending on the substitution at the 3-position. For instance, the well-known drug leflunomide (B1674699), a 5-methylisoxazole-4-carboxamide (B3392548) derivative, undergoes in-vivo ring opening to form its active metabolite, teriflunomide, which inhibits dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.netnih.gov

In contrast, for the 5-methylisoxazole-3-carboxamide (B1215236) scaffold, the primary metabolic route does not involve the cleavage of the N-O bond in the isoxazole (B147169) ring. researchgate.netnih.gov Instead, for derivatives like UTL-5b, the peptide bond is cleaved. nih.gov This fundamental difference in metabolism suggests that 5-methylisoxazole-3-carboxamide derivatives, and by extension the carbothioamide, likely have different primary molecular targets than leflunomide. Their mechanisms are not dependent on DHODH inhibition. researchgate.netnih.gov Research into specific 5-methylisoxazole-3-carboxamide derivatives has pointed towards the inhibition of other targets, such as colony-stimulating factor 1 receptor (CSF-1R) and c-Kit, which are involved in cellular signaling pathways. nih.gov

Target Identification and Validation Methodologies

Identifying the molecular targets of novel compounds is a cornerstone of drug discovery. For derivatives of the 5-methylisoxazole-3-carboxamide scaffold, a common approach involves screening against a panel of known biological targets, such as protein kinases. For example, a series of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives were evaluated for their inhibitory activities against CSF-1R and c-Kit. nih.gov

The validation of these targets typically involves a multi-pronged approach:

In vitro kinase assays: These experiments measure the direct inhibition of the target enzyme's activity by the compound. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular assays: These experiments assess the compound's effect on the target's function within a living cell. For instance, researchers might measure the inhibition of CSF-1R phosphorylation in cells treated with the compound.

Selectivity profiling: To ensure the compound is not acting non-specifically, it is tested against a panel of related and unrelated kinases. High selectivity for the intended target over others is a desirable characteristic.

Through these methodologies, specific derivatives of 5-methylisoxazole-3-carboxamide have been identified as potent and selective inhibitors of CSF-1R and c-Kit. nih.gov

Receptor Interaction Studies (e.g., Binding Efficiency for AMPARs)

The isoxazole scaffold is a key feature in molecules that interact with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of glutamate (B1630785) receptors crucial for synaptic transmission in the central nervous system. nih.gov While direct binding efficiency studies for 5-methylisoxazole-3-carbothioamide on AMPA receptors are not widely published, research on related isoxazole-4-carboxamide derivatives provides valuable insights.

These studies have shown that isoxazole carboxamides can act as potent modulators of AMPA receptor activity. nih.gov For example, certain derivatives have demonstrated significant inhibitory effects on AMPA receptor-mediated currents. nih.gov The interaction with the receptor is thought to involve the isoxazole core and the carboxamide group, which can form hydrogen bonds and other interactions with the receptor's binding pocket. The antidepressant-like effects of some drugs that act on the glutamatergic system have been found to require the activation of AMPA receptors. nih.gov

It is plausible that this compound could also interact with AMPA receptors, although the replacement of the carboxamide oxygen with sulfur would likely alter the binding affinity and efficacy. Further electrophysiological and binding studies are needed to confirm this hypothesis.

Enzyme Active Site Interaction Analysis

While specific active site interaction analysis for this compound is limited, studies on related compounds provide a framework for understanding these interactions. For instance, in the context of antitubercular research, derivatives of 5-methylisoxazole-3-carboxamide have been synthesized and evaluated. researchgate.net Although the exact enzyme target in Mycobacterium tuberculosis for these compounds is not fully elucidated, molecular modeling and docking studies are often employed to predict how these molecules might bind to the active sites of potential target enzymes.

These computational studies can reveal key interactions, such as:

Hydrogen bonding: The amide or thioamide group can act as a hydrogen bond donor and acceptor.

Hydrophobic interactions: The methyl group and the isoxazole ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Coordination with metal ions: If the enzyme is a metalloenzyme, the heteroatoms in the isoxazole ring or the thioamide group could potentially coordinate with the metal cofactor.

Validation of these in silico models requires experimental techniques like X-ray crystallography of the compound bound to its target enzyme.

Blood-Brain Barrier Permeability Studies (Preclinical In Vitro)

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Preclinical in vitro models are used to predict the BBB permeability of drug candidates.

Studies on N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives have shown that this class of compounds can be optimized to have improved BBB permeability. nih.gov These studies often utilize cell-based assays, such as the parallel artificial membrane permeability assay (PAMPA), to assess a compound's ability to passively diffuse across a lipid membrane that mimics the BBB. The results from these assays, often reported as a permeability coefficient (Pe), help guide the selection of candidates for further in vivo testing. The structural features of the 5-methylisoxazole-3-carboxamide scaffold appear to be amenable to modifications that enhance BBB penetration. nih.gov

Investigation of Efflux Machinery Evasion Mechanisms (e.g., in Antitubercular Context)

Drug efflux pumps are a major mechanism of drug resistance in bacteria, including Mycobacterium tuberculosis. nih.gov These pumps actively transport drugs out of the bacterial cell, reducing their intracellular concentration and efficacy. Therefore, an effective antitubercular agent should ideally be a poor substrate for these efflux pumps or be co-administered with an efflux pump inhibitor.

Research on antitubercular compounds with an isoxazole-3-carboxamide (B1603040) core has shown that some of these molecules demonstrate metabolic stability and are not susceptible to efflux pumps. evitachem.com The ability of a compound to evade efflux machinery can be investigated using several methods:

MIC potentiation assays: The minimum inhibitory concentration (MIC) of the compound is determined in the presence and absence of known efflux pump inhibitors like verapamil (B1683045) or l-phenylalanyl-l-arginyl-β-naphthylamide (PAβN). nih.gov A significant decrease in the MIC in the presence of an inhibitor suggests that the compound is a substrate for an efflux pump.

Accumulation assays: These experiments directly measure the intracellular concentration of the compound in wild-type bacteria versus strains that overexpress or lack specific efflux pumps.

The development of this compound derivatives as potential antitubercular agents will require a thorough investigation of their interaction with the efflux pumps of M. tuberculosis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 5-Methylisoxazole-3-carbothioamide Scaffold

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several key positions for chemical modification to explore the chemical space and build a comprehensive SAR profile.

The primary points for modification include:

The Thioamide (or Amide) Nitrogen: This is the most frequently modified position. Attaching various substituted aryl, heteroaryl, or alkyl groups allows for a broad exploration of how steric bulk, electronics, and lipophilicity impact target engagement. Studies on the analogous 5-methylisoxazole-3-carboxamides have synthesized extensive libraries by reacting 5-methylisoxazole-3-carbonyl chloride with a diverse range of amines. researchgate.net

The C5-Methyl Group: The methyl group at position 5 of the isoxazole (B147169) ring can be replaced with other alkyl groups (e.g., ethyl, propyl) or functional groups (e.g., trifluoromethyl) to probe the size and electronic requirements of the binding pocket in this region.

The Isoxazole Ring: The core heterocycle itself can be altered. This includes substitution at the C4 position or complete replacement of the isoxazole ring with other five- or six-membered heterocycles in a bioisosteric replacement or scaffold hopping strategy.

These systematic modifications are crucial for mapping the interaction of the molecule with its biological target and for fine-tuning its drug-like properties.

Impact of Substituent Groups on Biological Activity and Selectivity

The nature of the substituent groups appended to the core scaffold has a profound impact on biological activity and target selectivity. Research on 5-methylisoxazole-3-carboxamide (B1215236) derivatives as potential antitubercular agents against Mycobacterium tuberculosis H37Rv provides clear SAR insights that are applicable to the carbothioamide analog. researchgate.net

In this series, the primary modifications were made by introducing different substituted aromatic rings to the amide nitrogen. The resulting biological activity, measured as the Minimum Inhibitory Concentration (MIC), revealed key trends. researchgate.net

Table 1: Impact of Substituents on the Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

| Compound ID | Substituent on Amide Nitrogen | Activity (MIC in µM) |

|---|---|---|

| 9 | 4-Chlorobenzoyl | 6.25 |

| 10 | 2,4-Dichlorobenzoyl | 3.125 |

| 13 | 4-Bromobenzoyl | 6.25 |

| 14 | 3,4-Dichlorobenzoyl | 3.125 |

Data sourced from a study on 5-methylisoxazole-3-carboxamide derivatives against M. tuberculosis H37Rv. researchgate.net

From this data, a clear SAR trend emerges:

Halogen Substitution: The presence of halogens on the benzoyl ring is favorable for activity.

Effect of Multiple Substituents: Dichloro-substituted compounds (10 and 14 ) demonstrated the highest potency, with an MIC of 3.125 µM. This suggests that increasing the electron-withdrawing character and/or specific steric placements of the substituents enhances the antitubercular activity. researchgate.net The activity of these compounds was significant, and they also showed a good safety profile against Vero and HepG2 cell lines. researchgate.net

General principles from other studies reinforce these findings. The biological activity of ring-substituted compounds often depends on a combination of the substituent's lipophilicity, electronic effects (electron-donating or withdrawing), and steric bulk. mdpi.com For instance, in some series, an increase in lipophilicity can lead to decreased activity, suggesting that overly greasy compounds may have poor bioavailability or nonspecific binding. mdpi.com

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in drug design where one atom or functional group is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comresearchgate.net This approach can be applied to the this compound scaffold in several ways.

Thioamide/Amide Bioisosteres: The thioamide group itself is a classical bioisostere of the amide group. While often similar in shape, the thioamide has different electronic properties and hydrogen bonding capabilities. A primary strategy involves replacing the thioamide or amide moiety with metabolically stable heterocyclic rings that mimic its geometry. Common replacements include:

1,2,4-Oxadiazole: This heterocycle is a well-established amide bioisostere that can improve pharmacokinetic properties.

1,2,3-Triazole: This ring can mimic the trans conformation of the amide bond and is often used to enhance metabolic stability. nih.gov These replacements can lead to new chemical entities with improved drug-like properties while retaining the desired therapeutic effect. mdpi.com

Ring Bioisosteres: The isoxazole ring can be replaced with other heterocycles to probe for improved interactions or properties. For example, replacing an isoxazole with a thiophene (B33073) ring has been shown to improve activity in certain classes of compounds by altering electronic and steric profiles. nih.gov

The goal of bioisosteric replacement is to create a new molecule with similar or improved biological properties, potentially attenuating toxicity or altering the pharmacokinetic profile of the lead compound. cambridgemedchemconsulting.com

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. researchgate.net

While specific QSAR models for this compound were not found, numerous studies have successfully applied this methodology to other isoxazole derivatives, demonstrating its applicability to this class. mdpi.comtandfonline.comnih.gov

The general process for developing a QSAR model involves:

Data Set Collection: A series of isoxazole analogs with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors (physicochemical properties like logP, molar refractivity, electronic properties, and 3D properties) are calculated for each compound.

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using both internal and external sets of compounds. researchgate.net

The output of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), often includes contour maps. These maps visualize regions around the molecule where certain properties are predicted to enhance or decrease activity. For example, a CoMFA map might show that a bulky, sterically favorable group is preferred in one region, while an electronegative group is favored in another, providing clear guidance for the design of more potent analogs. mdpi.com Such computational studies are invaluable for exploring the structural requirements of a ligand for its target. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 5-Methylisoxazole-3-carbothioamide, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy.

In studies of related isoxazole-containing compounds, molecular docking has been used to elucidate their mechanism of action. For instance, isoxazole-carboxamide derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to understand their inhibitory activity. nih.govnih.gov These studies reveal key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. For this compound, a similar approach could be employed to identify potential protein targets and understand its binding interactions at an atomic level. The replacement of the carboxamide oxygen with sulfur in the carbothioamide moiety would likely alter the hydrogen bonding capacity and the electronic properties, potentially leading to different binding profiles and target selectivity.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by the docking simulation using software like AutoDock or Glide. The results would be analyzed to identify the most stable binding pose and the key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the complex. MD simulations are often used to refine the results of molecular docking and to calculate more accurate binding free energies.

For a complex of this compound with a target protein, an MD simulation would start with the docked pose. The system would be solvated in a water box with appropriate ions, and the simulation would be run for a duration of nanoseconds to microseconds. Analysis of the trajectory would reveal the stability of the ligand in the binding pocket, the flexibility of the protein, and the network of interactions that stabilize the complex. In a study on isoxazole (B147169) derivatives as carbonic anhydrase inhibitors, MD simulations were used to confirm the stability of the ligand-protein complexes and to support the in vitro results. acs.org

The following table illustrates the kind of data that can be obtained from MD simulations, with hypothetical values for a this compound complex.

| Simulation Metric | Description | Hypothetical Value |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone atoms from the initial structure, indicating stability. | 1.5 Å |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues, highlighting flexible regions of the protein. | Varies per residue |

| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | 2-3 stable bonds |

Quantum Chemical Calculations (e.g., AM1, B3LYP, 6-31G(d,p)) for Electronic Structure and Descriptors (HOMO, LUMO)

Quantum chemical calculations are used to study the electronic structure and properties of molecules. Methods like Austin Model 1 (AM1), a semi-empirical method, and Density Functional Theory (DFT) with functionals like B3LYP and basis sets like 6-31G(d,p), can provide valuable insights into the reactivity and properties of a molecule. These calculations can determine the geometry, charge distribution, and molecular orbitals of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a sulfonamide-Schiff base derivative containing a 5-methylisoxazolyl group, DFT calculations at the B3LYP/6-311G+(d,p) level were used to optimize the molecular structure and analyze its electronic properties. researchgate.net

A similar computational approach for this compound would yield the following types of data:

| Quantum Chemical Descriptor | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. |

| Dipole Moment | A measure of the molecule's overall polarity. |

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches.

Structure-based drug design (SBDD) relies on the known 3D structure of the target protein. Techniques like molecular docking, as described above, are central to SBDD. The goal is to design a ligand that fits the target's binding site with high affinity and selectivity.

Ligand-based drug design (LBDD) is used when the structure of the target is unknown. This approach uses a set of known active molecules to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries for new compounds with similar properties.

For this compound, if a series of related active compounds were known, a pharmacophore model could be developed. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for activity.

Computational Predictions of ADMET Characteristics (focusing on methodologies like QiKProp)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational tools like QikProp can predict these properties from the molecular structure, allowing for early-stage filtering of compounds with poor pharmacokinetic profiles. nih.gov QikProp predicts a wide range of physicochemical and pharmacokinetic properties.

For this compound, a QikProp analysis would provide predictions for properties such as those listed in the table below. The values shown are for illustrative purposes and are based on typical ranges for drug-like molecules.

| ADMET Property | Description | Acceptable Range |

| QPlogPo/w | Predicted octanol/water partition coefficient. | -2.0 to 6.5 |

| QPlogS | Predicted aqueous solubility. | -6.5 to 0.5 |

| QPPCaco | Predicted Caco-2 cell permeability (nm/sec). | <25 poor, >500 great |

| QPlogBB | Predicted brain/blood partition coefficient. | -3.0 to 1.2 |

| % Human Oral Absorption | Predicted human oral absorption on a 0 to 100% scale. | >80% is high |

Studies on various isoxazole derivatives have utilized such in silico ADMET predictions to assess their drug-likeness. nih.govresearchgate.net

Homology Modeling and Protein Structure Prediction for Target Receptors

When the experimental 3D structure of a target protein is not available, a computational model can be built using a technique called homology modeling. This method relies on the known structure of a related protein (a template) to predict the structure of the target protein. The accuracy of the model depends on the degree of sequence identity between the target and the template.

If this compound was found to be active against a protein with an unknown structure, homology modeling could be used to build a model of that protein. The steps would involve finding a suitable template structure, aligning the target and template sequences, building the model, and then refining and validating it. This modeled structure could then be used for structure-based drug design, including molecular docking of this compound. The process of homology modeling has been applied in studies of various drug targets where experimental structures are lacking.

Preclinical Development and Lead Optimization Strategies

In Vitro Cellular Potency Profiling

The initial step in evaluating a new chemical entity is to determine its biological activity in a controlled laboratory setting. For 5-Methylisoxazole-3-carbothioamide, this would involve screening against a variety of cell lines and biological targets to identify its potential therapeutic applications.

Table 1: In Vitro Antitubercular Activity of 5-Methylisoxazole-3-Carboxamide (B1215236) Derivatives

| Compound | MIC (µM) against M. tuberculosis H37Rv |

|---|---|

| Derivative 9 | 6.25 |

| Derivative 10 | 3.125 |

| Derivative 13 | 6.25 |

| Derivative 14 | 3.125 |

Source: Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents researchgate.net

These findings suggest that the 5-methylisoxazole-3-yl core is a promising scaffold for developing potent antitubercular agents. The replacement of the oxygen atom in the carboxamide with a sulfur atom to form a carbothioamide is a common bioisosteric substitution in medicinal chemistry. nih.gov This change can alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced potency or a modified activity profile. nih.gov

Further in vitro profiling of this compound would be essential to determine its full potential. This would include screening against a broader panel of bacterial and fungal strains, as well as cancer cell lines and specific enzymes to identify any other potential therapeutic targets.

Optimization of Selectivity and Potency

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable ones. For this compound, this would involve systematically modifying its chemical structure to improve its potency against the intended target and its selectivity over other related targets.

Structure-activity relationship (SAR) studies would be central to this effort. By synthesizing and testing a variety of analogs with different substituents on the isoxazole (B147169) ring and the carbothioamide group, researchers can identify the key structural features required for optimal activity. For instance, in the study of 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents, the nature of the amine substituent on the carboxamide group was found to significantly influence the potency. researchgate.net

Computational modeling and structure-based drug design can also play a crucial role in the optimization process. By understanding how this compound and its analogs bind to their biological target, it is possible to design new derivatives with improved binding affinity and selectivity.

The use of a carbothioamide in place of a carboxamide is a strategic choice in lead optimization. Thioamides are known to be effective bioisosteres of amides and can offer advantages such as increased metabolic stability and altered hydrogen bonding patterns, which can lead to improved potency and selectivity. nih.gov

Considerations for Improved Pharmacological Properties

In addition to potency and selectivity, a successful drug candidate must possess favorable pharmacological properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). The optimization of these properties is a key consideration during preclinical development.

For this compound, this would involve evaluating its solubility, membrane permeability, and metabolic stability. Poor solubility can limit a compound's absorption, while rapid metabolism can lead to a short duration of action.

The metabolic fate of the 5-methylisoxazole (B1293550) ring is a particularly important consideration. Studies on leflunomide (B1674699) (a 5-methylisoxazole-4-carboxamide (B3392548) derivative) have shown that the isoxazole ring can be cleaved in vivo to form an active metabolite. nih.gov In contrast, a study on a 5-methylisoxazole-3-carboxamide derivative, UTL-5b, found that the isoxazole ring remained intact, and metabolism occurred at the amide bond. nih.gov This suggests that 3-substituted 5-methylisoxazoles may have a more predictable and potentially safer metabolic profile. nih.gov

Modifications to the chemical structure of this compound could be made to improve its pharmacokinetic profile. For example, the addition of polar groups could enhance solubility, while the introduction of metabolically stable groups could increase its half-life.

Patent Landscape Analysis and Intellectual Property Considerations

Protecting the intellectual property (IP) associated with a new drug candidate is essential for securing the investment required for its development and commercialization. A thorough analysis of the patent landscape is therefore a critical component of preclinical development.

For this compound, this would involve searching for existing patents that claim the compound itself, its synthesis, or its use for a particular therapeutic indication. A patent for a process of synthesizing the related compound, 5-methyl-isoxazole-3-carboxamide, has been granted, indicating that there is commercial interest in this class of compounds. google.com

The novelty of this compound would need to be established. If the compound itself is not novel, it may still be possible to obtain a patent for a new use of the compound or for a specific formulation.

The synthesis of this compound and its analogs would also be a key consideration for IP. A novel and efficient synthetic route could be a valuable piece of intellectual property. The existing patent for the synthesis of the carboxamide analog involves a one-pot method, which is advantageous for large-scale production due to its efficiency and reduced cost. google.com Developing a similar process for the carbothioamide would be a significant asset.

Future Directions and Emerging Research Avenues for 5 Methylisoxazole 3 Carbothioamide

Novel Synthetic Methodologies and Chemical Transformations

The development of new and efficient synthetic routes for 5-methylisoxazole-3-carbothioamide and its derivatives is a cornerstone of future research. While established methods exist for the synthesis of the core isoxazole (B147169) structure, researchers are continuously seeking to improve yield, reduce reaction times, and employ more environmentally friendly techniques. One area of focus is the exploration of one-pot synthesis reactions, which streamline the process and minimize waste.

Furthermore, research is expanding into novel chemical transformations of the this compound scaffold. This includes the introduction of diverse functional groups at various positions on the isoxazole ring and the thioamide moiety. These modifications are crucial for creating libraries of analogues with a wide range of physicochemical properties, which can then be screened for enhanced biological activity and improved pharmacokinetic profiles. A notable example is the use of 5-methylisoxazole-3-carboxamide (B1215236), a related compound, as a directing group in palladium-catalyzed C-H acetoxylation, showcasing the potential for innovative functionalization of this heterocyclic system. acs.org

Exploration of New Biological Targets and Therapeutic Applications

While initial studies have highlighted the potential of this compound derivatives in areas such as cancer and infectious diseases, the exploration of new biological targets is a key avenue for future research. The inherent structural features of the isoxazole ring and the thioamide group suggest that this scaffold could interact with a variety of enzymes and receptors.

Recent research has demonstrated the potential of related 5-methylisoxazole-3-carboxamide derivatives as inhibitors of key signaling proteins. For instance, derivatives have been identified as dual inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) and c-Kit, which are implicated in neuroinflammation and cancer. nih.gov This opens up possibilities for developing therapies for neurodegenerative diseases and various malignancies. nih.gov Additionally, other derivatives have shown promise as antitubercular agents, targeting Mycobacterium tuberculosis. researchgate.net The structural similarity of the thioamide to the carboxamide suggests that this compound could also be a valuable starting point for developing inhibitors against these and other targets. A comparative study of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide (B3392548) scaffolds has revealed significant differences in their metabolic pathways and biological effects, suggesting that the 3-substituted isoxazoles may offer a better safety profile. nih.gov

Future research will likely involve high-throughput screening of this compound libraries against a broad panel of biological targets to uncover novel therapeutic opportunities.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. These in silico methods can significantly accelerate the process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of new derivatives before they are synthesized in the lab. beilstein-journals.org

Structure-based drug design, which relies on the three-dimensional structure of the target protein, can be used to design this compound analogues with improved binding affinity and selectivity. beilstein-journals.org Molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with their targets. beilstein-journals.orgnih.gov

Integration with Chemical Biology Tools and Techniques

The use of chemical biology tools and techniques will be crucial for elucidating the mechanism of action of this compound-based compounds and for identifying their cellular targets. Techniques such as activity-based protein profiling (ABPP) can be employed to identify the specific enzymes that these compounds interact with in a complex biological system.

Moreover, the development of chemical probes based on the this compound scaffold will enable researchers to visualize the distribution of these compounds within cells and tissues and to study their effects on cellular processes in real-time. The synthesis of analogues with photo-cross-linking groups or fluorescent tags will facilitate these studies. The insights gained from these chemical biology approaches will be invaluable for understanding the therapeutic potential and potential off-target effects of this class of compounds.

Collaborative Research and Translational Potential

Realizing the full therapeutic potential of this compound will require a collaborative effort between academic researchers, pharmaceutical companies, and clinical investigators. The expertise of medicinal chemists in designing and synthesizing novel compounds, combined with the knowledge of biologists in identifying and validating new drug targets, will be essential for driving these projects forward.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methylisoxazole-3-carbothioamide and its derivatives?

- Methodological Answer : The compound can be synthesized via coupling reactions involving 5-methylisoxazole-3-carboxylic acid derivatives. For example, carbodiimides (e.g., EDCI) and bases like triethylamine are used to activate the carboxylic acid for reaction with thioamide precursors. Reaction conditions typically involve inert atmospheres (N₂ or Ar), temperatures between 0–25°C, and anhydrous solvents (e.g., DMF or DCM) . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yields vary (18–70%) depending on substituents and reaction optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Key signals for the isoxazole ring (δ 6.2–6.8 ppm for H-4) and thioamide NH (δ 10.3–10.6 ppm) in DMSO-d₆ .

- HRMS : Exact mass determination (e.g., [M+H]+ calcd for C₆H₇N₂OS: 155.0284) .

- FT-IR : Stretching vibrations for C=S (~1200 cm⁻¹) and NH (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Basic assays include:

- Enzyme Inhibition : Dose-response studies against targets like kinases or oxidoreductases, using fluorescence/absorbance-based substrates (e.g., ATPase assays with malachite green) .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or thioamide groups affect bioactivity?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring of pyrazole-carbothioamide derivatives enhances antimicrobial activity (MIC ≤ 2 µg/mL) . Conversely, bulky substituents may reduce solubility and membrane permeability .

- Thioamide vs. Carboxamide : Thioamide derivatives show higher kinase inhibition (e.g., IC₅₀ = 0.8 µM) compared to carboxamides due to stronger hydrogen bonding with ATP-binding pockets .

- SAR Studies : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to targets like EGFR or COX-2 .

Q. What advanced techniques are used to study mitochondrial toxicity in drug discovery involving this compound?

- Methodological Answer :

- Mitochondrial Isolation : Liver mitochondria from C57BL/6 mice are isolated via differential centrifugation in sucrose-Tris buffer (pH 7.4) .

- Respirometry : Oxygen consumption rates (OCR) measured with Clark-type electrodes under substrates like glutamate/malate.

- Membrane Potential : Rhodamine 123 fluorescence to assess ΔΨm collapse induced by compound exposure .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, anhydrous vs. hydrated reagents) .

- Meta-Analysis : Compare datasets using tools like ChemAxon or PubChem BioAssay to identify outliers or assay-specific biases .

- Crystallography : Single-crystal X-ray diffraction of the compound or co-crystals with targets (e.g., PDB entries) clarifies stereoelectronic effects .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。